molecular formula C10H2O6<br>C6H2(C2O3)2<br>C10H2O6 B145882 Pyromellitic dianhydride CAS No. 89-32-7

Pyromellitic dianhydride

Cat. No.: B145882
CAS No.: 89-32-7
M. Wt: 218.12 g/mol
InChI Key: ANSXAPJVJOKRDJ-UHFFFAOYSA-N
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Description

Pyromellitic dianhydride is an organic compound with the chemical formula C10H2O6. It is a white, hygroscopic solid that forms a hydrate. This compound is primarily used in the preparation of polyimide polymers, such as Kapton, which are known for their excellent thermal stability and mechanical strength .

Mechanism of Action

Target of Action

Pyromellitic Dianhydride (PMDA) primarily targets polymer chains in the formation of polyethylene terephthalate (PET) based chain extensions . It is used as a repair agent and as a chain extender . It is also used in the preparation of polyimide polymers such as Kapton .

Mode of Action

PMDA acts as an electron-acceptor , forming a variety of charge-transfer complexes . It reacts with amines to form diimides, which also have acceptor properties . In the formation of PET-based chain extensions, PMDA increases the molecular weight of the polymer by linking together alcohol and carboxylic acid groups formed by hydrolysis of the PET .

Biochemical Pathways

PMDA is involved in the polymerization process of certain polymers. For instance, PMDA and 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD) were polymerized by polycondensation in 1:1 Sulfonated Polyimide (SPI) m-Cresol . This process affects the structure and properties of the resulting polymer.

Result of Action

The primary result of PMDA’s action is the formation of high-performance materials . It increases the molecular weight of the polymer, improving the rheological properties and overall quality of the recycled plastic . It is used in the production of thermoplastics and other coating applications .

Action Environment

The action of PMDA can be influenced by environmental factors. For instance, PMDA is hygroscopic, meaning it absorbs moisture from the environment . This property can affect its stability and efficacy in certain applications. Additionally, PMDA is used in various industrial environments, including aerospace, electronics, and automotive industries, where conditions such as temperature and humidity can vary .

Biochemical Analysis

Biochemical Properties

Pyromellitic dianhydride plays a significant role in biochemical reactions due to its ability to form charge-transfer complexes. It acts as an electron acceptor and interacts with various biomolecules, including amines, to form diimides. These diimides also exhibit electron-acceptor properties . The interactions between this compound and biomolecules are primarily based on its electron-accepting nature, which facilitates the formation of stable complexes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. It is known to cause occupational asthma, indicating that it can influence respiratory cells and potentially other cell types . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism remains to be thoroughly investigated.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its electron-accepting properties. It forms charge-transfer complexes with biomolecules, which can lead to enzyme inhibition or activation. The compound’s ability to interact with amines to form diimides suggests that it may influence various biochemical pathways by modulating enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and can form hydrates. Its degradation and long-term effects on cellular function have not been extensively studied. Its stability and ability to form charge-transfer complexes suggest that it may have prolonged effects in in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of charge-transfer complexes with biomolecules. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s electron-accepting properties play a crucial role in its involvement in these pathways .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Its electron-accepting properties and ability to form charge-transfer complexes may influence its activity and function within specific cellular compartments or organelles. Targeting signals or post-translational modifications that direct this compound to specific locations within the cell remain to be identified .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyromellitic dianhydride is typically prepared by the gas-phase oxidation of 1,2,4,5-tetramethylbenzene (or related tetrasubstituted benzene derivatives). The idealized equation for this reaction is: [ \text{C}_6\text{H}_2(\text{CH}_3)_4 + 6 \text{O}_2 \rightarrow \text{C}_6\text{H}_2(\text{C}_2\text{O}_3)_2 + 6 \text{H}_2\text{O} ] In the laboratory, it can also be synthesized by dehydrating pyromellitic acid using acetic anhydride .

Industrial Production Methods: A new method involves the oxidative synthesis of this compound in a fixed bed with 1,2,4-trimethylbenzene and dichloroethane as feedstock, using aluminum chloride as the alkylation reagent and supported by a Ni–Mo/ZrO2 catalyst. This method achieves a yield of approximately 73.7% and demonstrates good cycling performance .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: Pyromellitic dianhydride is unique due to its smaller size compared to other aromatic diimides like naphthalene and perylene diimides. This smaller size allows for different electronic properties and reaction conditions, making it suitable for specific applications in spin-based optoelectronic materials and devices .

Properties

IUPAC Name

furo[3,4-f][2]benzofuran-1,3,5,7-tetrone
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InChI

InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H
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InChI Key

ANSXAPJVJOKRDJ-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
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Molecular Formula

Record name PYROMELLITIC DIANHYDRIDE
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DSSTOX Substance ID

DTXSID1026536
Record name 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone
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Molecular Weight

218.12 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, White hygroscopic solid; [ICSC] White or off-white powder; [Alfa Aesar MSDS], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

397-400 °C
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Solubility

Soluble in some organic solvents, In water, 130 mg/L @ 25 °C /Estimated/, Solubility in water: reaction
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Density

1.68 g/cu cm, 1.68 g/cm³
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Vapor Pressure

0.0000048 [mmHg], 4.8X10-6 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

...Acid anhydrides are low-molecular weight, reactive chemicals that can conjugate to human proteins, rendering the chemical-protein complex immunogenic. The major clinical problem in exposed workers appears to be immune sensitization, which can induce any of three clinical syndromes-- asthma-rhinitis, /late respiratory systemic syndrome/, or /pulmonary disease anemia/. /Acid anhydrides/
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Color/Form

White powder

CAS No.

89-32-7
Record name Pyromellitic dianhydride
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Melting Point

286 °C, 287 °C
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Synthesis routes and methods I

Procedure details

tetrahydrofuran-2,3,4,5-tetracarboxylic acid and 1,2,4,5-cyclohexanetetracarboxylic acid .
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Synthesis routes and methods II

Procedure details

50.0 g pyromellitic acid were boiled under reflux with 400 ml anisole and 3.0 g activated carbon, Merck Art. No. 2184, under the same conditions as in example 1 and then processed. 4.3 g (60.6% of the theory) water separated in the course of 2.5 hours. 27.3 g (=64% of the theory) pyromellitic acid anhydride were obtained and the remainder of 18.0 g, (36%) was filtered off as unchanged pyromellitic acid, together with the activated carbon.
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50 g
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400 mL
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Synthesis routes and methods III

Procedure details

A polyamic acid of PMDA/ODA in DMF was prepared at 97% stoichiometry and 23.5% solids by weight. The amic acid was end-capped with phthalic anhydride at 0.04% by weight. (need to confirm)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyromellitic dianhydride
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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